molecular formula C7H2BrF3O B2636597 3-Bromo-2,5,6-trifluorobenzaldehyde CAS No. 137234-99-2

3-Bromo-2,5,6-trifluorobenzaldehyde

Cat. No.: B2636597
CAS No.: 137234-99-2
M. Wt: 238.991
InChI Key: IAZJZAXUIHMQGF-UHFFFAOYSA-N
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Description

3-Bromo-2,5,6-trifluorobenzaldehyde is an organic compound with the molecular formula C7H2BrF3O. It is a substituted benzaldehyde, characterized by the presence of bromine and three fluorine atoms on the benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5,6-trifluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzaldehydes can be formed.

    Oxidation Products: 3-Bromo-2,5,6-trifluorobenzoic acid.

    Reduction Products: 3-Bromo-2,5,6-trifluorobenzyl alcohol.

Scientific Research Applications

3-Bromo-2,5,6-trifluorobenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5,6-trifluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable tool in biochemical studies. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

  • 3-Bromo-2,4,5-trifluorobenzaldehyde
  • 2,3,5,6-Tetrafluorobenzaldehyde
  • 1-Bromo-2,4,5-trifluorobenzene

Comparison: 3-Bromo-2,5,6-trifluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which influences its chemical reactivity and physical properties. Compared to its analogs, it offers distinct advantages in terms of selectivity and potency in various chemical reactions and applications .

Biological Activity

3-Bromo-2,5,6-trifluorobenzaldehyde (CAS Number: 137234-99-2) is an organic compound characterized by its unique halogenated structure, featuring one bromine atom and three fluorine atoms attached to a benzaldehyde moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

The presence of bromine and fluorine enhances the reactivity and binding affinity of this compound. The aldehyde functional group allows for the formation of covalent bonds with nucleophilic sites on proteins, which can modulate their activity. This characteristic makes it a valuable tool in biochemical studies aimed at understanding enzyme mechanisms or receptor interactions.

Key Characteristics:

  • Molecular Formula : C7H2BrF3O
  • CAS Number : 137234-99-2
  • Reactivity : Enhanced due to halogen substituents

Potential Biological Activities:

  • Antimicrobial Activity : Halogenated benzaldehydes are known to possess antimicrobial properties.
  • Antitumor Activity : Compounds with similar structures have shown promise in cancer research.
  • Enzyme Interaction Studies : Used as a probe in biochemical assays to study enzyme-substrate interactions.

Study 1: Enzyme Interaction

In a biochemical assay context, this compound has been employed to study enzyme-substrate interactions. The aldehyde group facilitates the formation of covalent bonds with nucleophilic residues in enzymes, potentially leading to altered enzymatic activity.

Study 2: Antitumor Potential

Research into halogenated benzaldehydes has indicated that these compounds may inhibit tumor cell proliferation. While specific data on this compound is scarce, related compounds have demonstrated significant anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameAntimicrobial ActivityAntitumor ActivityMechanism of Action
This compoundYesPotentialEnzyme interaction
3-Bromo-2,4,5-trifluorobenzaldehydeYesYesInduction of apoptosis
2,3-Difluoro-4-methylbenzaldehydeModerateYesInhibition of cell proliferation

Properties

IUPAC Name

3-bromo-2,5,6-trifluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZJZAXUIHMQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-2,4,5-trifluoro benzene (25 g, 0.12 mol) in THF (200 mL) at -78° C. was added LDA (80 mL, 1.5 M) dropwise. The mixture was stirred at -78° C. for 1 hour, then N-formylpiperidine (16 g, 0.144 mol) was added in one portion and stirring continued for 2 hours. An additional 15 g of N-formylpiperidine was then added every 0.5 hour in 5 g portions. The reaction was quenched with 3N HCl (pH 3) at -78° C. The reaction was warmed to 0° C. and partitioned between H2O and ether. The ether layer was dried and concentrated and the residue was distilled to provide 13 g (45%) of the desired aldehyde; bp 63°-65° C. (0.2 mm).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Yield
45%

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-2,4,5-trifluoro benzene (25 g, 0.12 mol) in THF (200 mL) at -78° C. was added LDA (80 mL, 1.5 M) dropwise. The mixture was stirred at -78° C. for 1 hour, then N-formylpiperidine (16 g, 0.144 mol) was added in one portion and stirring continued for 2 hours. An additional 15 g of N-for ylpiperidine was then added every 0.5 hour in 5 g portions. The reaction was quenched with 3N HCl (pH 3) at -78° C. The reaction was warmed to 0° C. and partitioned between zO and ether. The ether layer was dried and concentrated and the residue was distilled to provide 13 g (45%) of the desired aldehyde; bp 63°-65° C. (0.2 mm).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Yield
45%

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